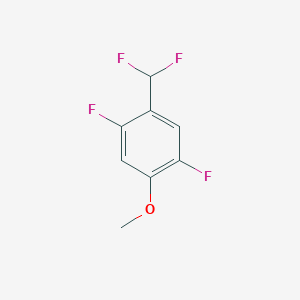

2,5-Difluoro-4-(difluoromethyl)anisole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

1-(difluoromethyl)-2,5-difluoro-4-methoxybenzene |

InChI |

InChI=1S/C8H6F4O/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,8H,1H3 |

InChI Key |

NINJORBJHCQKAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(F)F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 2,5 Difluoro 4 Difluoromethyl Anisole

Elucidation of Reaction Intermediates in Functionalization Reactions

Understanding the transient species formed during the functionalization of 2,5-Difluoro-4-(difluoromethyl)anisole is crucial for predicting reaction outcomes. In many organofluorine reactions, particularly those involving fluorination or certain coupling reactions, radical ions generated through single electron transfer (SET) are key intermediates. numberanalytics.com For this compound, the transfer of an electron from the anisole (B1667542) ring to a suitable acceptor can form a radical cation, which then undergoes further reactions.

In the context of nucleophilic aromatic substitution (SNAr), a hallmark reaction for electron-deficient aromatics, the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. nih.govyoutube.com The attack of a nucleophile on the aromatic ring of this compound would lead to the formation of such a negatively charged intermediate, which is stabilized by the strong electron-withdrawing effects of the fluorine and difluoromethyl substituents. youtube.com

Influence of Fluorine and Difluoromethyl Substituents on Aromatic Reactivity

The presence of multiple fluorine-containing substituents on the anisole ring dramatically alters its chemical reactivity compared to unsubstituted anisole. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com The difluoromethyl group (CHF₂) also contributes significantly to this deactivation. researchgate.net

Conversely, these electron-withdrawing properties make the aromatic ring highly susceptible to nucleophilic attack. numberanalytics.comnih.gov The fluorine atoms can also influence the regioselectivity of reactions. For instance, a fluorine atom located ortho to the point of nucleophilic attack can have a variable activating influence, while a meta-oriented fluorine is activating. researchgate.net The combination of these substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and facilitating reactions with nucleophiles. numberanalytics.com

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy (B1213986) (-OCH₃) | 1 | Electron-donating (resonance), Electron-withdrawing (inductive), Directing Group | Activates ortho/para positions for electrophilic attack (in non-fluorinated systems); acts as a Directed Metalation Group (DMG). |

| Fluorine (-F) | 2 | Strongly electron-withdrawing (inductive) | Deactivates the ring for electrophilic attack; activates for nucleophilic attack and can direct ortho-metalation. |

| Fluorine (-F) | 5 | Strongly electron-withdrawing (inductive) | Deactivates the ring for electrophilic attack; activates for nucleophilic attack. |

| Difluoromethyl (-CHF₂) | 4 | Strongly electron-withdrawing (inductive) | Strongly deactivates the ring for electrophilic attack; activates for nucleophilic attack. |

Analysis of Electron Transfer Processes in Fluorination Reactions

The mechanism of many fluorination reactions remains a subject of debate, with primary pathways considered to be either a direct two-electron SN2-type process or a single-electron transfer (SET) process. wikipedia.org In the context of polyfluorinated aromatics, the SET mechanism is often preferred. rsc.org This process involves the transfer of a single electron from the aromatic substrate (the donor, D) to the electrophilic fluorinating agent (the acceptor, A), resulting in the formation of radical ions. numberanalytics.comnumberanalytics.com

D + A → [D•+ A•−] → Product

Several factors influence the efficiency and selectivity of SET processes, including the redox potentials of the donor and acceptor, the solvent, and the presence of any catalysts. numberanalytics.com For a molecule like this compound, its oxidation potential would be a key determinant in whether a SET pathway is favorable with a given fluorinating reagent.

| Mechanism | Number of Electrons Transferred | Resulting Intermediates | General Characteristics |

|---|---|---|---|

| Single Electron Transfer (SET) | 1 | Radical ions numberanalytics.com | Favored for substrates that are good electron donors and reagents that are good electron acceptors. |

| Two-Electron Transfer (SN2) | 2 | Closed-shell ions numberanalytics.com | A concerted or stepwise process involving nucleophilic attack and displacement of a leaving group. |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyfluorinated Systems

Polyfluorinated aromatic compounds are prime candidates for nucleophilic aromatic substitution (SNAr) reactions due to the strong electron-withdrawing nature of fluorine atoms. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism. numberanalytics.com

Addition Step : A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination Step : The leaving group, typically a fluoride (B91410) ion in this context, is expelled, and the aromaticity of the ring is restored.

The rate of SNAr is highly dependent on the stability of the Meisenheimer intermediate. In this compound, the fluorine and difluoromethyl groups effectively stabilize the negative charge through their inductive effects, thereby facilitating the reaction. youtube.com The substitution generally occurs at positions activated by these electron-withdrawing groups, often ortho or para to them.

Exploration of Directed Ortho-Metalation Strategies in Related Anisole Chemistry

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org The methoxy group of an anisole derivative can act as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edubaranlab.org This forms a highly reactive aryllithium species, which can then be quenched with an electrophile. wikipedia.org

For this compound, the application of DoM presents a complex regiochemical challenge. The methoxy group directs metalation to the C6 position. The fluorine at C2 would also increase the acidity of the proton at the C3 position, but this site is sterically hindered. The fluorine at C2 would strongly direct metalation to the C3 position. Competition between these directing effects, along with steric hindrance from the substituents, would determine the ultimate site of lithiation. The powerful inductive effect of the fluorine atom at the C2 position would likely make the C3 proton the most acidic, potentially leading to metalation at that site despite the directing influence of the methoxy group.

Bond Dissociation Energies and Reaction Energetics

The energetics of reactions involving this compound are largely dictated by the strength of its covalent bonds. The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can exceed 130 kcal/mol. wikipedia.org This inherent strength makes the cleavage of C-F bonds thermodynamically challenging.

However, the presence of fluorine atoms also influences the BDE of adjacent carbon-hydrogen (C-H) bonds. core.ac.uk Generally, fluorine substitution can alter the strength of nearby C-H bonds, which is a critical factor in reactions involving C-H activation. The reaction pathway, whether proceeding through C-F or C-H bond cleavage, will be determined by the relative activation energies, which are influenced by these BDEs. For instance, transition metal-catalyzed reactions often favor C-H activation over the stronger C-F bond cleavage. core.ac.uk

| Bond | Typical BDE (kcal/mol) | Reference |

|---|---|---|

| C-F (in CH₃-F) | 115 | wikipedia.org |

| C-H (in CH₃-H) | 104.9 | wikipedia.org |

| C-Cl (in CH₃-Cl) | 83.7 | wikipedia.org |

| C-Br (in CH₃-Br) | 72.1 | wikipedia.org |

| C-I (in CH₃-I) | 57.6 | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 2,5 Difluoro 4 Difluoromethyl Anisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Chemical Environment Analysis

In a theoretical ¹H NMR spectrum, the methoxy (B1213986) group protons (-OCH₃) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring and the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) would present as a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

| Ar-H | 7.0 - 7.5 | Multiplet | J(H,F) and J(H,H) |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization

The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the aromatic fluorine atoms at positions 2 and 5, and another signal for the difluoromethyl group. Each signal would be split by neighboring protons and other fluorine atoms. The fluorine atoms of the -CHF₂ group would likely appear as a doublet due to coupling with the proton.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| F at C-2 | -110 to -130 | Multiplet | J(F,F) and J(F,H) |

| F at C-5 | -110 to -130 | Multiplet | J(F,F) and J(F,H) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbon of the methoxy group would be found in the typical range for such groups. The aromatic carbons would show complex splitting patterns due to one-bond and two-bond couplings with fluorine. The carbon of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| -OCH₃ | 55 - 65 | Singlet | N/A |

| Ar-C | 110 - 160 | Multiplets (due to C-F coupling) | J(C,F) |

Mass Spectrometry (MS) for Fragmentation Analysis and Mechanistic Studies

While specific experimental mass spectrometry data for 2,5-Difluoro-4-(difluoromethyl)anisole is unavailable, a predicted fragmentation pattern can be hypothesized. The molecular ion peak (M⁺) would be observed, and common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a fluorine atom. Fragmentation of the difluoromethyl group could also occur.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion | m/z (predicted) |

|---|---|

| [M]⁺ | Calculated Molecular Weight |

| [M - CH₃]⁺ | M - 15 |

| [M - F]⁺ | M - 19 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

An analysis of the vibrational modes through Infrared (IR) spectroscopy would be expected to reveal characteristic absorption bands. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the anisole (B1667542) group would likely be observed in the 1250-1000 cm⁻¹ region. Strong C-F stretching bands for both the aromatic and aliphatic fluorines would be prominent, typically in the 1350-1000 cm⁻¹ range.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1250 |

X-ray Diffraction Analysis for Solid-State Molecular Conformations and Crystal Packing

Currently, there are no published X-ray diffraction studies for this compound. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This would be invaluable for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which could influence the material's properties.

Computational and Theoretical Chemistry Studies on 2,5 Difluoro 4 Difluoromethyl Anisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For fluoroanisole derivatives, DFT calculations can elucidate how the number and position of fluorine atoms influence the molecule's geometry, electron distribution, and orbital energies.

DFT calculations on related molecules, such as 2,4-difluoroanisole, have been used to determine optimized molecular structures and global minimum energies. ijrte.org Such calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. ijrte.org The results of these calculations can provide insights into bond lengths, bond angles, and dihedral angles, revealing how fluorination affects the planarity of the anisole (B1667542) ring and the orientation of the methoxy (B1213986) group.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular and intermolecular interactions, as well as the charge distribution on different atoms within the molecule. ijrte.org

Table 1: Representative Data from DFT Calculations on a Fluorinated Anisole Derivative

| Property | Calculated Value | Significance |

| Optimized Ground State Energy | e.g., -545.39 Hartrees | Indicates the stability of the molecule's conformation. |

| HOMO Energy | e.g., -0.25 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | e.g., 0.05 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | e.g., 0.30 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | e.g., 2.5 Debye | Provides insight into the molecule's polarity. |

Note: The data in this table are illustrative and based on general findings for fluorinated aromatic compounds, not specific to 2,5-Difluoro-4-(difluoromethyl)anisole.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility. The presence of the methoxy and difluoromethyl groups, both of which can rotate, suggests that the molecule may exist in multiple conformations.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. The conformational preferences of fluoroanisoles are known to be influenced by the degree and pattern of fluorination. researchgate.net For instance, the orientation of the methoxy group relative to the aromatic ring can be significantly affected by the presence of fluorine substituents.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods, including DFT, can be employed to analyze the reactivity and selectivity of this compound. The electronic properties derived from these calculations, such as the distribution of electron density and the shapes of frontier molecular orbitals (HOMO and LUMO), are key to predicting how the molecule will interact with other reagents.

The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For example, in aromatic systems, these orbitals can predict the regioselectivity of reactions such as electrophilic aromatic substitution. The difluoromethyl group, being electron-withdrawing, and the methoxy group, being electron-donating, along with the fluorine atoms, will create a unique electronic landscape on the aromatic ring, dictating its reactivity.

Investigation of Non-Covalent Interactions and Intermolecular Forces

The fluorine atoms in this compound can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence its physical properties and how it interacts with other molecules. The difluoromethyl group, in particular, can act as a hydrogen bond donor. researchgate.net

Computational methods can be used to model and quantify these intermolecular forces. For example, the interaction energy between two molecules can be calculated to determine the strength of any non-covalent bonds. Understanding these interactions is crucial in fields like drug design, where the binding of a molecule to a biological target is often governed by such forces.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. ijrte.org By comparing the calculated spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound and gain confidence in the accuracy of the computational model. Discrepancies between calculated and experimental data can also provide insights into solvent effects or other environmental factors not accounted for in the gas-phase calculations.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | e.g., 3.9 (OCH₃), 6.8 (Ar-H) | To be determined |

| ¹³C NMR (ppm) | e.g., 56 (OCH₃), 110-160 (Ar-C) | To be determined |

| ¹⁹F NMR (ppm) | e.g., -110 (Ar-F), -130 (CHF₂) | To be determined |

| IR Frequencies (cm⁻¹) | e.g., 2950 (C-H), 1250 (C-O) | To be determined |

Note: The predicted values in this table are hypothetical and serve as an example of how such data would be presented. Experimental data for this compound are not available in the searched literature.

Structure Activity Relationships Sar and Molecular Design Principles in Fluorinated Anisoles

The Difluoromethyl Group as a Bioisostere and Lipophilic Hydrogen Bond Donor

The difluoromethyl (CF₂H) group is a critical functional moiety in modern drug design, primarily due to its unique ability to act as a bioisostere for common functional groups and its capacity to function as a lipophilic hydrogen bond donor. researchgate.nettandfonline.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The CF₂H group is often considered an effective bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netsemanticscholar.org This substitution can be advantageous, as the CF₂H group is metabolically more stable than a hydroxyl or thiol group, potentially improving a drug candidate's pharmacokinetic profile. nih.gov

A key feature of the difluoromethyl group is its character as a "lipophilic hydrogen bond donor". acs.orgnih.govscilit.com The high electronegativity of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to participate in hydrogen bonding. researchgate.net Unlike traditional hydrogen bond donors like -OH or -NH, the CF₂H group simultaneously increases the molecule's lipophilicity (fat solubility). This dual functionality is highly desirable in drug design, as it can enhance binding affinity to a target protein while also improving the molecule's ability to cross cell membranes. researchgate.netnih.gov

Research on a series of difluoromethyl anisoles and thioanisoles has quantified the hydrogen bond donating capacity of the CF₂H group. semanticscholar.orgacs.orgnih.gov Using Abraham's solute ¹H NMR analysis, the hydrogen bond acidity parameter (A) for these compounds was determined to be in the range of 0.085–0.126. researchgate.netacs.orgnih.gov This places the CF₂H group's hydrogen bond donor strength on a similar level to that of thiophenol or aniline, although it is a weaker donor than a hydroxyl group. semanticscholar.orgacs.org

Furthermore, studies have examined the impact of the difluoromethyl group on lipophilicity. While generally considered a lipophilicity-enhancing group, the actual effect can vary. The experimental change in the log P (water-octanol) value when replacing a methyl group with a difluoromethyl group (Δlog P) was found to range from -0.1 to +0.4, indicating that in some contexts, it can slightly decrease lipophilicity. acs.orgnih.gov A linear correlation was observed between both the hydrogen bond acidity and the Δlog P values and the Hammett σ constants, providing a predictable framework for its use in rational drug design. acs.orgnih.gov

| Property | Measured Value/Range | Comparison | Reference |

|---|---|---|---|

| Hydrogen Bond Acidity (A) | 0.085–0.126 | Similar to thiophenol, aniline; weaker than hydroxyl | researchgate.netacs.orgnih.gov |

| Lipophilicity Change (Δlog P vs. CH₃) | -0.1 to +0.4 | Variable; generally enhances lipophilicity | acs.orgnih.gov |

| Bioisosteric Replacement For | Hydroxyl (-OH), Thiol (-SH), Amine (-NH₂) | researchgate.nettandfonline.comsemanticscholar.org |

Electronic and Steric Effects of Fluorine Substituents on Molecular Interactions

The introduction of fluorine substituents onto an anisole ring, as in 2,5-Difluoro-4-(difluoromethyl)anisole, imparts profound electronic and steric changes that govern molecular interactions. researchgate.net Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it acts as a strong electron-withdrawing group through induction. nih.govmdpi.com This effect reduces the electron density of the aromatic π-system. nih.gov In the target molecule, the two fluorine atoms at positions 2 and 5, combined with the electron-withdrawing nature of the 4-(difluoromethyl) group, significantly deactivate the benzene (B151609) ring. This modulation of the electronic landscape can alter or weaken π-stacking interactions with biological targets. nih.gov

These combined electronic and steric effects influence a molecule's conformation and its ability to engage in non-covalent interactions. The strong C-F bond is highly polarized, creating localized dipoles that can engage in favorable interactions with electron-deficient groups like carbonyls in a protein backbone. nih.gov Furthermore, the electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its interactions and solubility. researchgate.net

Strategies for Modulating Binding Affinity through Fluorination

One key strategy involves using fluorine to enhance lipophilicity, which can improve the hydrophobic interactions between a ligand and a nonpolar region of a binding site. researchgate.netmdpi.com However, the relationship is not always straightforward, as excessive lipophilicity can lead to poor solubility and non-specific binding. The difluoromethoxy group (OCF₂H), a close analogue to the aryl-CF₂H system, has been shown to strike a better balance of properties, offering an increase in lipophilicity over a methoxy (B1213986) group but with better transcellular permeability compared to the more common trifluoromethoxy (OCF₃) group. researchgate.net

Another strategy is the use of the difluoromethyl group as a hydrogen bond donor, as detailed previously. tandfonline.com Replacing a traditional hydroxyl group with a CF₂H moiety can maintain or introduce a crucial hydrogen bond with a target while increasing metabolic stability and membrane permeability. nih.gov

Furthermore, selective fluorination can be used to subtly alter the conformation of a molecule to better fit a binding pocket or to exploit specific polar interactions. nih.gov Studies have shown that placing fluorine at different positions on a phenyl ring can lead to significant and selective changes in binding affinity. For instance, in one study involving an antigenic peptide, placing a fluorine atom at one position resulted in a 3-fold increase in T-cell receptor binding affinity, while placing it at another position led to a 2-fold increase. nih.gov This demonstrates that fluorine can be used as a minimally perturbing probe to map out the electronic and steric requirements of a receptor, allowing for the rational design of more potent and selective ligands. nih.gov

| Strategy | Physicochemical Effect | Desired Biological Outcome | Reference |

|---|---|---|---|

| Bioisosteric Replacement (-OH → -CF₂H) | Increases metabolic stability and lipophilicity | Improved pharmacokinetics, maintained H-bonding | tandfonline.comnih.gov |

| Aromatic Fluorination | Modulates ring electronics (pKa) and conformation | Enhanced binding affinity, improved selectivity | researchgate.netnih.gov |

| Introduction of C-F Dipoles | Creates specific polar/dipolar interactions | Increased target affinity through new interactions | nih.gov |

| Lipophilicity Modulation | Alters logP and membrane partitioning | Improved membrane permeability and bioavailability | nih.govmdpi.com |

Impact of Fluorination on Molecular Recognition in Chemical Systems

Beyond interactions with biological macromolecules, fluorination significantly impacts molecular recognition in broader chemical systems, influencing properties from self-assembly and crystal engineering to the stability of molecular complexes. digitellinc.com The effects of fluorination are not limited to the molecular level but extend to intermolecular interactions and bulk material properties. digitellinc.com

The introduction of fluorine can lead to specific intermolecular interactions that are distinct from those of non-fluorinated analogues. These include fluorine-arene, fluorine-carbonyl, and fluorine-fluorine interactions. The highly polarized C-F bond can act as a hydrogen bond acceptor, although this role is considered weak and is a subject of ongoing debate. researchgate.netnih.gov More significantly, the localized dipoles can guide the assembly of molecules in the solid state, influencing crystal packing and, consequently, material properties like melting point and solubility.

In chemical biology, fluorinated molecules, particularly carbohydrates, are used as probes to study molecular recognition events. rsc.orgrsc.org Because fluorine is minimally sized, it can replace a hydroxyl group with minimal steric perturbation. However, its distinct electronic properties (it cannot donate a hydrogen bond) allow researchers to dissect the importance of specific hydrogen bonding networks in protein-carbohydrate recognition. researchgate.net

Fluorination also exerts stereoelectronic effects that can dictate molecular conformation. The "fluorine gauche effect" describes the tendency of a fluorine atom to be positioned gauche (at a 60° dihedral angle) to an adjacent electron-donating group or another fluorine atom, a preference driven by stabilizing hyperconjugation. researchgate.net This conformational control can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus enhancing affinity. nih.gov The cumulative impact of these electronic, steric, and conformational effects makes fluorination a fundamental tool for controlling and probing molecular recognition. digitellinc.com

Applications of 2,5 Difluoro 4 Difluoromethyl Anisole in Advanced Chemical and Material Sciences

Building Block in the Synthesis of Complex Organic Molecules

While specific, publicly documented syntheses using 2,5-Difluoro-4-(difluoromethyl)anisole as a starting material are not extensively detailed, its molecular architecture makes it an inherently valuable building block. The predominant method for incorporating fluorine into complex agrochemicals and pharmaceuticals is through the use of such pre-fluorinated building blocks. ccspublishing.org.cn The structure of this compound offers several reactive vectors for chemists to exploit.

The aromatic ring is activated towards certain transformations, and the methoxy (B1213986) group can be a site for demethylation to reveal a reactive phenol (B47542). The difluoromethyl group, while generally stable, can influence the reactivity of the aromatic ring. This combination of features allows it to serve as a scaffold for constructing more elaborate molecules intended for applications in medicinal chemistry, agrochemistry, and materials science. ccspublishing.org.cn

Role in the Development of Advanced Fluorinated Materials

The high density of fluorine within the this compound molecule makes it a compelling monomer or additive for the creation of advanced fluorinated materials. Organofluorine compounds are known to confer unique properties such as enhanced thermal stability, chemical resistance, and specific surface and electrical characteristics.

Materials with Enhanced Hydrophobicity

Fluorinated polymers are renowned for their water-repellent (hydrophobic) properties. While direct polymerization studies of this compound are not widely published, its integration into polymer chains would be expected to significantly increase the hydrophobicity of the resulting material. For instance, other fluorinated polymers like Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600) can form highly hydrophobic coatings with water contact angles between 115-120°. sigmaaldrich.com The principle is that the low surface energy of C-F bonds minimizes adhesion and interaction with water. Incorporating monomers like this compound is a strategic approach to designing surfaces for applications in moisture-resistant coatings, self-cleaning materials, and specialized textiles.

Materials with Tailored Dielectric Properties

In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to serve as insulators, reducing signal delay and power consumption. The incorporation of fluorine is a key strategy for lowering the dielectric constant of a polymer. researchgate.net Fluorine's high electronegativity leads to a decrease in electronic polarizability, which in turn lowers the dielectric constant.

Heavily fluorinated polymers exhibit some of the lowest dielectric constants among all solid organic materials. Although specific data for polymers made from this compound is not available, the properties of analogous materials are illustrative.

| Fluoropolymer | Dielectric Constant (at 1 MHz) |

|---|---|

| Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600) | 1.934 |

| Generic Polyimide | ~3.2-3.8 |

| Fluorinated Polyimide | ~2.66-3.04 |

This table demonstrates the general principle that incorporating highly fluorinated monomers, such as the conceptual use of this compound, leads to materials with significantly lower dielectric constants compared to their non-fluorinated counterparts. sigmaaldrich.comresearchgate.net

Precursor in Medicinal Chemistry and Agrochemical Research

The use of fluorinated building blocks is a powerful and widespread strategy in the discovery and development of new pharmaceuticals and agrochemicals. eurekalert.orgsciencedaily.com The compound this compound is a prime example of a precursor designed for these fields, owing largely to the properties conferred by its difluoromethyl (CF₂H) group.

Synthesis of Fluorinated Pharmaceutical Intermediates

The difluoromethyl group is of intense interest in drug design. nih.govmdpi.com It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, meaning it can replace these common pharmacophores while offering distinct advantages. nih.govresearchgate.netacs.org Introducing fluorine into drug candidates is a leading strategy for optimizing properties like metabolic stability and bioavailability. alfa-chemistry.com

The CF₂H group can act as a lipophilic hydrogen bond donor, a rare and valuable property that can enhance a drug's binding affinity and specificity to its biological target. nih.govacs.orgalfa-chemistry.com Therefore, this compound is a valuable intermediate for synthesizing more complex drug candidates where these specific molecular interactions are desired. mdpi.com

| Property of Difluoromethyl (CF₂H) Group | Significance in Drug Design |

|---|---|

| Bioisostere of -OH, -SH, -NH₂ | Can replace metabolically vulnerable groups, improving drug stability. nih.govresearchgate.net |

| Lipophilic Hydrogen Bond Donor | Offers unique binding interactions with target proteins, potentially increasing potency and selectivity. acs.orgalfa-chemistry.com |

| Increased Metabolic Stability | The C-F bond is stronger than the C-H bond, making the group resistant to metabolic breakdown. mdpi.com |

| Modulation of Lipophilicity | Increases lipophilicity less than a trifluoromethyl group, allowing for fine-tuning of a drug's solubility and permeability. researchgate.net |

Design of Agrochemical Precursors

The agrochemical industry heavily relies on organofluorine chemistry to create more effective and stable products. numberanalytics.com A significant percentage of modern pesticides contain fluorine. nih.gov The difluoromethyl group, in particular, is a key component in several successful fungicides. ccspublishing.org.cn

The introduction of fluorine-containing building blocks is the most common method for synthesizing new agrochemicals. ccspublishing.org.cn Compounds like this compound serve as starting points for creating novel herbicides, fungicides, and insecticides. The fluorine atoms enhance the biological efficacy and stability of the final active ingredient, often leading to better performance in the field. numberanalytics.com The synthesis of many modern agrochemicals containing a difluoromethyl pyrazole (B372694) carboxamide moiety, for example, starts from fluorinated ketoesters and other building blocks. ccspublishing.org.cn

Information regarding "this compound" is not available in publicly accessible research literature.

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is no specific research data or detailed scholarly articles focusing on the chemical compound "this compound."

Consequently, it is not possible to generate an article that adheres to the requested outline and content requirements, which include:

Fundamental Research in Organofluorine Chemistry involving this specific compound.

The search results provided general information on the broader field of organofluorine chemistry, the significance of the difluoromethyl group in medicinal chemistry, and various synthetic methodologies for creating fluorinated aromatic compounds. mdpi.comchinesechemsoc.org However, none of the available resources specifically mention or provide data for "this compound."

Without dedicated research findings, experimental data, or scholarly mentions, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

Future Directions and Emerging Research Avenues for 2,5 Difluoro 4 Difluoromethyl Anisole

Development of Sustainable and Green Synthetic Methodologies

Future research will likely focus on developing more environmentally benign methods for the synthesis of 2,5-Difluoro-4-(difluoromethyl)anisole and its derivatives. Current synthetic routes for complex fluorinated molecules often rely on harsh reagents and generate significant waste. Green chemistry principles offer a pathway to mitigate these issues.

Key research avenues include:

Photochemical Reactions: Utilizing visible light as a renewable energy source to drive fluorination and difluoromethylation reactions can reduce the reliance on high temperatures and stoichiometric reagents. rsc.org Photoredox catalysis, for instance, could offer novel, energy-efficient pathways to construct the core structure or functionalize it further.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. For the synthesis of this compound, flow chemistry could enable better control over exothermic fluorination steps and allow for the safe handling of potentially hazardous reagents.

Bio-derived Solvents and Reagents: Exploring the use of solvents derived from biomass could significantly reduce the environmental footprint of the synthesis. Additionally, developing catalytic systems that can utilize greener starting materials, potentially derived from bio-feedstocks like 5-hydroxymethylfurfural (B1680220) (HMF), represents a long-term goal for sustainable production. nih.govmdpi.com

| Green Synthetic Approach | Potential Advantages for Synthesizing Fluorinated Anisoles | Research Focus |

|---|---|---|

| Photochemical Synthesis | Uses renewable light energy, mild reaction conditions, high atom economy. rsc.org | Development of new photocatalysts, selective C-F and C-CF2H bond formation. |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. | Reactor design optimization, integration of in-line purification. |

| Use of Bio-derived Feedstocks | Reduces reliance on fossil fuels, lowers carbon footprint. mdpi.com | Catalytic conversion of platform chemicals like HMF into aromatic precursors. |

Exploration of Novel Catalytic Systems for Functionalization

The aromatic ring of this compound is ripe for further modification, which could lead to a diverse library of new compounds. Future research will focus on novel catalytic systems that can selectively functionalize the C-H or C-F bonds of the molecule.

Promising areas of exploration include:

Transition-Metal Catalyzed C-H Functionalization: This strategy offers an atom-economical way to introduce new substituents onto the aromatic ring. rsc.org Catalysts based on palladium, rhodium, or iridium could be developed to selectively activate the C-H bonds ortho to the existing fluorine or methoxy (B1213986) groups, enabling the introduction of aryl, alkyl, or other functional groups. whiterose.ac.uk The directing ability of the fluorine and methoxy substituents will be a key area of study to control regioselectivity. nih.gov

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, recent advances have shown that it can be selectively activated and functionalized, particularly with nickel-based catalysts. researchgate.netjst.go.jp Exploring C-F activation for this compound could allow for the replacement of a fluorine atom with other groups, providing access to derivatives that are inaccessible through traditional methods.

Frustrated Lewis Pairs (FLPs): FLPs are metal-free catalytic systems that have shown promise in activating small molecules and bonds. Investigating their potential to mediate the functionalization of the fluorinated anisole (B1667542) ring could provide a sustainable alternative to transition metal catalysts.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a powerful tool for predicting the properties of molecules and materials before their synthesis, saving significant time and resources. For this compound, advanced computational modeling will be crucial in guiding the design of new functional materials.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, molecular orbital energies (HOMO/LUMO), and reactivity of this compound and its derivatives. numberanalytics.com This information can help in designing molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The concept of "fluoromaticity," where fluorine's lone pairs contribute to the π-system, could be computationally explored to predict ring stability and reactivity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials derived from this compound. For instance, if used as a monomer in polymer synthesis, MD could model the polymer's glass transition temperature, mechanical strength, and gas permeability. sigmaaldrich.cn

Quantitative Structure-Property Relationship (QSPR) Modeling: By building computational models that correlate the structure of various derivatives with their observed properties, researchers can predict the characteristics of yet-to-be-synthesized molecules. This is particularly useful in screening large virtual libraries of compounds for specific applications, such as liquid crystals or pharmaceuticals.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The presence of multiple fluorine atoms in this compound makes it an excellent candidate for directing non-covalent interactions in supramolecular chemistry. Fluorine's unique properties, including its high electronegativity and the ability to participate in hydrogen bonds and π-π stacking, can be harnessed to create highly ordered structures. nih.govrsc.org

Emerging research avenues include:

Liquid Crystal Design: The rigid, fluorinated aromatic core of the molecule is a common feature in liquid crystalline materials. nih.gov By attaching appropriate mesogenic units, this compound could serve as a building block for new liquid crystals with tailored properties, such as specific clearing points or dielectric anisotropies, for display technologies.

Fluorinated Self-Assembled Monolayers (F-SAMs): F-SAMs are known for their chemical inertness and unique surface properties, such as oleophobicity and hydrophobicity. researchgate.net Derivatives of this compound could be designed to form F-SAMs on various substrates, creating surfaces with low friction or anti-fouling characteristics.

Crystal Engineering: The fluorine atoms can act as structure-directing groups in the solid state, influencing the packing of molecules in a crystal lattice. By understanding and controlling these interactions, it may be possible to engineer crystals with specific optical or electronic properties.

| Supramolecular Application | Role of Fluorine in this compound | Potential Outcome |

|---|---|---|

| Liquid Crystals | Enhances molecular polarity and influences intermolecular interactions (π-π stacking). nih.gov | Materials with specific phase transition temperatures and dielectric properties. |

| Self-Assembled Monolayers (SAMs) | Creates low-energy surfaces with oleophobic and hydrophobic properties. researchgate.net | Advanced coatings for anti-fouling, low-friction, or microelectronic applications. |

| Crystal Engineering | Directs crystal packing through specific intermolecular contacts (C-F···H, F···F). | Crystalline materials with tailored optical or electronic functionalities. |

Expanding Applications in Specialized Chemical Fields

The unique combination of fluorine substituents suggests that this compound could be a valuable building block in several specialized fields beyond traditional materials science.

Future exploration should target:

Agrochemicals: The presence of a difluoromethyl group is a common feature in modern fungicides and herbicides, as it can enhance metabolic stability and binding affinity to target enzymes. acs.org Synthesizing and screening derivatives of this compound for pesticidal activity is a logical next step.

Pharmaceuticals: Organofluorine compounds are prevalent in pharmaceuticals due to the positive effects of fluorine on properties like lipophilicity, metabolic stability, and binding affinity. wikipedia.orgchinesechemsoc.org The title compound could serve as a novel scaffold or intermediate for the synthesis of new drug candidates. The difluoromethyl group, in particular, is valued as a bioisostere for hydroxyl or thiol groups. researchgate.net

Fluoropolymers: Incorporating this compound as a monomer into polymers could lead to new materials with exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for advanced electronics and aerospace applications. sigmaaldrich.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.